molecular formula C16H11F3N2O4S B7570857 N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide

N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide

Cat. No. B7570857
M. Wt: 384.3 g/mol
InChI Key: GTBFJLYIUZFLDI-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide, also known as Mecamylamine, is a synthetic compound that has been widely studied for its potential therapeutic applications in various fields of research. Mecamylamine is a nicotinic acetylcholine receptor antagonist that has been shown to have promising effects in treating a range of medical conditions. In

Mechanism of Action

N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide acts as a competitive antagonist at nicotinic acetylcholine receptors. By blocking these receptors, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide reduces the effects of acetylcholine, which is a neurotransmitter that plays a role in a range of physiological processes, including cognitive function, muscle contraction, and cardiovascular function.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects, including reducing blood pressure, improving endothelial function, and improving cognitive function and memory. Additionally, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to reduce the reinforcing effects of nicotine, alcohol, and opioids, which may make it useful in treating addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide is that it has been widely studied and has a well-established mechanism of action. Additionally, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to have promising effects in treating a range of medical conditions, which makes it a potentially useful tool for researchers. However, one limitation of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide is that it can have off-target effects, which may limit its usefulness in some experiments.

Future Directions

There are several potential future directions for research on N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide. One area of interest is the use of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide in treating addiction to other substances, such as cocaine and methamphetamine. Additionally, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide may have potential as a treatment for cognitive decline in conditions such as Alzheimer's disease. Finally, further research is needed to understand the potential off-target effects of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide and to develop more specific compounds that can target nicotinic acetylcholine receptors with greater selectivity.

Synthesis Methods

The synthesis of N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form 2-chloro-5-methylbenzoic acid. The resulting compound is then reacted with 2-amino-6-methylbenzoxazole to form N-(2-methyl-1,3-benzoxazol-6-yl)-4-chloro-5-methylbenzamide. The final step involves the reaction of N-(2-methyl-1,3-benzoxazol-6-yl)-4-chloro-5-methylbenzamide with trifluoromethanesulfonic acid to form N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, addiction, and cardiovascular disease. In neuroscience, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to improve cognitive function and memory in animal models. Additionally, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been studied for its potential use in treating addiction to nicotine, alcohol, and opioids. In cardiovascular disease, N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide has been shown to reduce blood pressure and improve endothelial function.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-6-yl)-4-(trifluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O4S/c1-9-20-13-7-4-11(8-14(13)25-9)21-15(22)10-2-5-12(6-3-10)26(23,24)16(17,18)19/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFJLYIUZFLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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